(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

ASCT2 inhibitor glutamine transporter cancer metabolism

Researchers optimizing ASCT2 inhibitors or iGluR ligands often face SAR bottlenecks when generic 4-substituents lose target affinity. This (2S,4R)-4-(4-cyanobenzyl)proline HCl provides an exact solution: the equatorial cyano-benzyl group delivers a unique electron-withdrawing, moderately lipophilic (cLogP ~0.79) vector that enhances binding potency over unsubstituted benzyl analogs. - Directly applicable in patch-clamp assays measuring ASCT2-mediated anion conductance. - Defined (2S,4R) stereochemistry enables selective C-tethered iGluR probe development. - Nitrile handle permits diversification to tetrazole, amine, or amidoxime chemotypes while preserving conformational constraint. - HCl salt ensures aqueous solubility for biochemical assays and automated SPPS workflows.

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
CAS No. 1266111-77-6
Cat. No. B170376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS1266111-77-6
Synonyms(2S,4R)-4-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Molecular FormulaC13H15ClN2O2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N.Cl
InChIInChI=1S/C13H14N2O2.ClH/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11;/h1-4,11-12,15H,5-6,8H2,(H,16,17);1H/t11-,12+;/m1./s1
InChIKeyFRODNUGAMWRMKQ-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanobenzyl Proline Hydrochloride Overview


(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1266111-77-6), also known as trans-4-(4-cyanobenzyl)-L-proline hydrochloride, is a chiral, non-proteinogenic α-amino acid derivative. It belongs to the class of trans-4-substituted proline analogs, which serve as constrained scaffolds for probing enzyme active sites and designing receptor ligands [1]. The compound features a (2S,4R) configuration that fixes the 4-cyanobenzyl substituent in an equatorial orientation, a key structural determinant for target engagement in systems such as the glutamine transporter ASCT2 and ionotropic glutamate receptors [2]. The hydrochloride salt form (MW 266.72 g/mol) enhances aqueous solubility relative to the free base (MW 230.26 g/mol), facilitating its use in biochemical assays [3].

4-Cyanobenzyl Proline HCl: Differentiation from Analogs


Within the trans-4-substituted proline series, biological activity is exquisitely sensitive to the nature of the 4-position substituent. Systematic SAR studies of benzylproline-derived ASCT2 inhibitors demonstrate that phenyl ring substitution directly modulates apparent binding affinity, with potency increasing as a function of side-chain hydrophobicity [1]. In the ionotropic glutamate receptor field, the chemical nature of the tethering atom (C, O, or S) linking the pyrrolidine ring and the phenyl ring dictates receptor selectivity profiles, while phenyl ring substituents are differentially accommodated by the GluK1 binding domain [2]. The 4-cyanobenzyl group occupies a specific physicochemical space—combining electron-withdrawing character with moderate lipophilicity—that cannot be replicated by simple alkyl, hydroxyl, or unsubstituted benzyl analogs. Generic substitution without matching this electronic and steric profile risks loss of target affinity, altered selectivity, or both.

Quantitative Evidence for 4-Cyanobenzyl Proline HCl


ASCT2 Inhibition: 4-Cyanobenzyl vs. Unsubstituted Benzylproline

In a systematic SAR study of benzylproline-derived ASCT2 inhibitors, phenyl ring substitution with electron-withdrawing groups increased apparent binding affinity relative to the unsubstituted benzylproline scaffold. While the most potent compound in this series (specific substitution not disclosed) inhibited ASCT2 anion conductance with a Ki of 3 μM [1], the study establishes that hydrophobicity of the 4-substituent directly correlates with binding potency. The 4-cyanobenzyl group, with a computed logP of approximately 0.79 (for the related 1-(4-cyanobenzyl)-L-proline) and strong electron-withdrawing character (Hammett σp for CN = 0.66), is predicted to confer intermediate-to-high affinity within this SAR landscape . By contrast, unsubstituted 4-benzylproline lacks the electron-withdrawing group that stabilizes key polar interactions in the ASCT2 binding pocket.

ASCT2 inhibitor glutamine transporter cancer metabolism

GluK1 Selectivity: C-Tethered vs. O-Tethered Proline Analogs

A landmark structure-activity relationship study of l-trans-4-substituted prolines at homomeric GluK1 receptors identified (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid (1b) as a full antagonist with Ki = 4 μM and functional IC50 = 6 ± 2 μM [1]. Critically, the study established that the chemical nature of the tethering atom linking the pyrrolidine ring to the phenyl group (C, O, or S) is a primary determinant of receptor subtype selectivity across GluK1–3. Substituents on the phenyl ring were well accommodated by the GluK1 binding domain [1]. The target compound, bearing a direct carbon-linked 4-cyanobenzyl group (C-tether), occupies a distinct selectivity node within this framework relative to the O-linked carboxyphenoxy analog. The 4-cyano substituent additionally provides a hydrogen bond acceptor (C≡N) capable of engaging residues in the ligand binding domain that are inaccessible to unsubstituted or O-linked analogs.

ionotropic glutamate receptor GluK1 antagonist neurological probe

Solubility Advantage: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 1266111-77-6; MW 266.72 g/mol) provides substantially improved aqueous solubility compared to the corresponding free base (CAS 1266320-28-8; MW 230.26 g/mol). Vendor technical documentation reports that the hydrochloride salt appears as a crystalline powder exhibiting good solubility in polar solvents and aqueous solutions, facilitating its use in biochemical assays . The free base lacks the ionizable hydrochloride counterion and demonstrates lower aqueous solubility, which can complicate preparation of concentrated stock solutions for dose-response experiments. This solubility differential is critical for assay formats requiring concentrations in the micromolar to millimolar range, such as electrophysiological recordings or fluorometric transport assays.

salt form optimization aqueous solubility bioassay compatibility

Synthetic Versatility of the 4-Cyano Handle

The 4-cyanobenzyl substituent provides a chemically orthogonal reactive handle (C≡N) that is absent in 4-benzylproline (unsubstituted phenyl) or 4-hydroxyproline. The nitrile group can be selectively transformed into: (i) tetrazole via [3+2] cycloaddition with azide, serving as a carboxylic acid bioisostere; (ii) primary amine via reduction, enabling amide coupling; or (iii) amidoxime via hydroxylamine addition, providing an additional H-bond donor/acceptor motif . These transformations allow the same (2S,4R)-4-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride building block to generate diverse compound libraries without altering the core stereochemistry. By contrast, 4-benzylproline lacks a functionalizable group on the phenyl ring, limiting downstream diversification.

synthetic intermediate click chemistry tetrazole bioisostere

Stereochemical Integrity: trans vs. cis Diastereomer

A published synthetic methodology for trans-4-substituted prolines via phase-transfer catalysis achieves overall yields of 27–55% over four steps from a protected glycine Schiff base, with diastereomeric ratios >10:1 favoring the trans configuration under controlled hydrogenation conditions [1]. This synthetic accessibility, combined with commercial availability of the target compound at ≥95% purity from multiple vendors, ensures that the (2S,4R) isomer can be reliably sourced. The corresponding cis diastereomer (2S,4S) would require distinct synthetic conditions and is not commercially available as a stock item, representing a procurement bottleneck for laboratories needing the defined stereochemistry.

diastereoselective synthesis phase-transfer catalysis chiral building block

Lipophilicity: 4-Cyanobenzyl vs. 4-Hydroxyproline

Computed physicochemical properties differentiate the 4-cyanobenzyl proline scaffold from more polar trans-4-substituted prolines. The parent free base (2S,4R)-4-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid or its N-substituted analog 1-(4-cyanobenzyl)-L-proline has a predicted ACD/LogP of 0.79, with a pH-dependent logD of -1.37 at pH 5.5 . By contrast, (2S,4R)-4-hydroxyproline (cis-4-hydroxy-L-proline) has a computed logP of approximately -3.3, reflecting ~4 orders of magnitude difference in lipophilicity [1]. This difference has direct implications for membrane permeability and CNS penetration potential: the 4-cyanobenzyl analog resides in a more favorable lipophilicity range for passive membrane diffusion compared to the highly polar 4-hydroxyproline scaffold.

lipophilicity logP blood-brain barrier penetration

Applications of 4-Cyanobenzyl Proline Hydrochloride


ASCT2 Inhibition in Cancer Cells

When designing benzylproline-derived inhibitors of the glutamine transporter ASCT2, the hydrochloride salt form of the 4-cyanobenzyl proline analog is directly applicable for electrophysiological patch-clamp assays measuring inhibition of ASCT2-mediated anion conductance. As demonstrated in the foundational SAR study by Singh et al., phenyl ring substitution modulates apparent binding affinity, and the electron-withdrawing cyano group is predicted to enhance potency relative to unsubstituted benzylproline [1]. The compound's aqueous solubility in the hydrochloride form enables preparation of concentrated stock solutions compatible with the aqueous buffers used in two-electrode voltage clamp or whole-cell patch clamp recordings.

GluK1–3 Subtype Selectivity Profiling

For neuroscience laboratories investigating ionotropic glutamate receptor pharmacology, the C-tethered 4-cyanobenzyl proline scaffold occupies a critical node in the selectivity matrix defined by Krogsgaard-Larsen et al. The chemical nature of the atom linking the pyrrolidine ring to the phenyl substituent (C vs. O vs. S) governs receptor subtype selectivity across GluK1–3, and the cyano group on the phenyl ring provides additional H-bond acceptor capacity for engaging the ligand binding domain [2]. Procuring this compound enables systematic exploration of C-tethered trans-4-substituted prolines as complements to the well-characterized O-linked analog (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid.

Peptidomimetic and Tetrazole Library Synthesis

As a synthetic intermediate, the (2S,4R)-4-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid scaffold supports orthogonal diversification strategies. The nitrile group can be converted to a tetrazole (a metabolically stable carboxylic acid bioisostere), reduced to a primary amine for amide coupling, or transformed to an amidoxime. This versatility enables a single building block to generate multiple chemotypes while preserving the (2S,4R) stereochemistry, which is critical for maintaining conformational constraint in peptidomimetic design . The hydrochloride salt form further simplifies handling in automated solid-phase peptide synthesis workflows, where aqueous/organic solvent mixtures are commonly used.

CNS-Penetrant Probe Development

For programs evaluating blood-brain barrier penetration of proline-based tool compounds, the 4-cyanobenzyl substituent provides a calculated logP of approximately 0.79—within the optimal range for CNS drug-likeness (logP 1–3 for many CNS drugs) and approximately 10,000-fold more lipophilic than the 4-hydroxyproline benchmark (logP ~ -3.3) . This intermediate lipophilicity, combined with the defined (2S,4R) stereochemistry and aqueous solubility of the hydrochloride salt, positions this building block as a rationally selected starting point for CNS-targeted probe development, reducing the need for subsequent lipophilic optimization.

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